2-Aminooctahydro-1H-inden-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62210-20-2 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h6-9,11H,1-5,10H2 |
InChI Key |
CCTMEHAVVUGQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(C2O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminooctahydro 1h Inden 1 Ol
Retrosynthetic Analysis of the Octahydro-1H-indene Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. princeton.edu The core of 2-Aminooctahydro-1H-inden-1-ol is the octahydro-1H-indene, also known as a hydrindane system. The primary challenge in its synthesis is the control of stereochemistry at the ring fusion and at the two adjacent stereocenters bearing the amino and hydroxyl groups.
A logical retrosynthetic approach to the octahydro-1H-indene framework often involves a key bond disconnection in the six-membered ring, suggesting a Diels-Alder reaction as a powerful forward strategy. nih.govnih.gov This cycloaddition can rapidly establish the bicyclic core and set the initial stereochemistry of the ring junction. For instance, a substituted cyclohexene (B86901) derivative could be disconnected to a diene and a dienophile.
Development of Novel Synthetic Routes to this compound
The forward synthesis of this compound can be approached through various strategies, broadly categorized as linear or convergent.
Multi-Step Linear Syntheses from Readily Available Precursors
Linear syntheses involve the sequential modification of a single starting material. A plausible linear route to this compound could begin with a commercially available indanone derivative. The synthesis would proceed through the following key transformations:
Saturation of the Aromatic Ring: The benzene (B151609) ring of the indanone system must be reduced to a cyclohexane. This is typically achieved through catalytic hydrogenation using catalysts like rhodium on alumina (B75360) or ruthenium on carbon under high pressure.
Introduction of the Amino Group: An amino group can be introduced at the C2 position. This might be accomplished by forming an enolate from the resulting octahydroindenone and reacting it with an electrophilic nitrogen source. Alternatively, an α-bromination followed by nucleophilic substitution with an azide (B81097) (later reduced) or a protected amine could be employed.
Formation of the Alcohol: The final step would be the reduction of the ketone at C1 to a hydroxyl group. The stereochemical outcome of this reduction is critical and can often be influenced by the neighboring C2-substituent and the choice of reducing agent. researchgate.net
While straightforward, linear sequences can be inefficient due to the multiplicative loss of yield at each step.
Convergent Synthetic Strategies for Efficiency
A notable example of a powerful convergent strategy for building the core is the Diels-Alder reaction. nih.govfigshare.com In a hypothetical convergent synthesis:
Fragment A (Diene): A suitably substituted 1,3-diene is prepared.
Fragment B (Dienophile): A cyclopentene (B43876) derivative bearing a precursor to the amino alcohol functionality is synthesized.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Achieving stereochemical purity is paramount in modern synthesis, as the specific 3D arrangement of atoms dictates a molecule's properties. nih.gov Methodologies for preparing specific enantiomers and diastereomers of this compound fall into two main categories: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis Approaches (e.g., asymmetric hydrogenation, aminohydroxylation)
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. okayama-u.ac.jp For instance, an enamine or an α-amino ketone derived from the octahydroindene core could be hydrogenated using a chiral transition-metal complex, such as those based on Ruthenium-BINAP or Rhodium-DIPAMP. okayama-u.ac.jpjst.go.jp The catalyst creates a chiral environment for the reaction, directing the delivery of hydrogen from one face of the molecule, thereby establishing the desired stereocenters. The transfer hydrogenation of α-amino ketones using chiral catalysts like RuCl[(S,S)-Teth-TsDpen] has proven highly effective for producing chiral 1,2-amino alcohols with excellent enantioselectivity. acs.org
| Precursor | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| α-Aminoacetophenone HCl | RuCl[(S,S)-Teth-TsDpen] | (R)-2-Amino-1-phenylethanol | 91 | >99.9 | acs.org |
| 1-(methylamino)-1-phenylpropan-2-one | [Rh(cod)(R,R)-dipamp]⁺BF₄⁻ | (1R,2S)-Ephedrine | ~80 | ~95 | okayama-u.ac.jp |
| N-acylated β-enamine ester | Rh/DuanPhos | Sitagliptin precursor | >95 | 99 | okayama-u.ac.jp |
Asymmetric Aminohydroxylation: The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of an alkene into a 1,2-amino alcohol. akshatrathi.comorganic-chemistry.org This reaction could be applied to an octahydro-1H-indene precursor containing a double bond at the C1-C2 position. Using a catalytic amount of osmium tetroxide, a chiral ligand (typically a derivative of the cinchona alkaloids dihydroquinine or dihydroquinidine), and a stoichiometric nitrogen source (like a chloramine (B81541) salt), one could install both the amino and hydroxyl groups simultaneously and with high enantioselectivity. organic-chemistry.orgresearchgate.net The choice of ligand dictates which enantiomer of the product is formed.
Chiral Auxiliary-Mediated Syntheses
This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical course of a reaction and is then removed. bac-lac.gc.ca For the synthesis of this compound, a chiral auxiliary could be attached to a precursor to guide a key bond-forming step.
For example, a well-established approach uses chiral oxazolidinones derived from amino alcohols, such as those from aminoindanol (B8576300) itself. nih.gov An N-acyl oxazolidinone derivative of the octahydroindene system could be used to direct stereoselective alkylations or aldol (B89426) reactions. Alternatively, an N-sulfinyl imine, serving as a chiral radical acceptor, could be used to introduce the amino functionality asymmetrically. rsc.org The auxiliary creates steric hindrance that forces an incoming reagent to attack from a specific face, thus controlling the formation of a new stereocenter. After the desired stereochemistry is set, the auxiliary is cleaved to reveal the chiral product. This method is robust and predictable but requires additional steps for attaching and removing the auxiliary. organic-chemistry.org
Enzymatic Biotransformations for Stereocontrol
Enzymatic biotransformations are a cornerstone in achieving high enantiopurity for the precursors of this compound. The most common strategy is the kinetic resolution of a racemic mixture of an aminoindanol derivative, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases are the most frequently employed enzymes for this purpose due to their stability, commercial availability, and broad substrate tolerance.
Key research findings have demonstrated the efficacy of this method. For instance, the kinetic resolution of racemic trans-1-azido-2-indanol, a precursor to the corresponding amino alcohol, has been successfully achieved using lipase (B570770) PS 30 from Pseudomonas sp. Amano. rsc.org In a typical procedure, the enzyme selectively acylates the (1R,2R)-enantiomer in the presence of an acyl donor like isopropenyl acetate (B1210297), leaving the (1S,2S)-azido alcohol unreacted. rsc.org Both the resulting ester and the remaining alcohol can be obtained with high enantiomeric excess (>96% ee). rsc.org
Similarly, the direct resolution of N-protected cis-1-amino-2-indanol has been explored. The Gotor group reported the Pseudomonas cepacia lipase (PSL) catalyzed acylation of racemic N-Cbz-protected cis-1-amino-2-indanol. rsc.orgmdpi.com This reaction selectively acylated the (R)-alcohol, achieving over 99% ee at 44% conversion. rsc.orgmdpi.com Another highly effective method involves the hydrolysis of N,O-diacetyl-cis-1-amino-2-indanol using Candida antarctica lipase B (CAL-B), which provides both the hydrolyzed ester and the unreacted di-acylated compound with excellent yields and enantiomeric purity. rsc.org The selective N-acetylation of (1S,2R)-1-amino-2-indanol using immobilized CAL-B has also been shown to be highly efficient. rsc.orgresearchgate.net
| Enzyme | Substrate | Acyl Donor/Solvent | Product 1 (% Yield, % ee) | Product 2 (% Yield, % ee) | Reference |
|---|---|---|---|---|---|
| Lipase PS 30 (Amano) | (±)-trans-1-Azido-2-indanol | Isopropenyl acetate / Dimethoxyethane | (1S,2S)-1-Azido-2-indanol (46%, >96%) | (1R,2R)-2-Acetoxy-1-azidoindan (44%, >96%) | rsc.org |
| Pseudomonas cepacia Lipase (PSL) | (±)-N-Cbz-cis-1-amino-2-indanol | Vinyl acetate | (R)-Acylated alcohol (43%, >99%) | Unreacted (S)-alcohol | rsc.orgmdpi.com |
| Candida antarctica Lipase B (CAL-B) | (±)-N,O-diacetyl-cis-1-amino-2-indanol | n-Butanol (alcoholysis) | Hydrolyzed (S)-ester (>45%, >99%) | Unreacted (R)-ester (>45%, >99%) | rsc.org |
| Immobilized CAL-B (Novozym 435) | (±)-cis-1-Amino-2-indanol | Ethyl acetate / THF | (1S,2R)-N-acetyl-aminoindanol | Unreacted (1R,2S)-aminoindanol | rsc.orgresearchgate.net |
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
For the enzymatic resolution, several factors are systematically investigated. The choice of enzyme and its form (free or immobilized) is fundamental. Immobilized enzymes, such as Novozym 435 (immobilized CAL-B), often offer advantages in terms of stability, reusability, and suitability for continuous-flow systems. rsc.orgresearchgate.net The nature of the acyl donor (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate) and the solvent (e.g., tetrahydrofuran, dimethoxyethane, tert-butyl methyl ether) significantly impact both the reaction rate and the enantioselectivity (E-value) of the process. rsc.orgacs.org Researchers often screen a matrix of these variables to identify the optimal combination. acs.org Furthermore, reaction parameters such as temperature and substrate concentration are adjusted to achieve a balance between reaction speed and enzyme stability and selectivity. acs.org The development of continuous-flow reactor systems for these resolutions has been shown to be more efficient than traditional batch processes, allowing for better control over reaction time and higher productivity. rsc.orgresearchgate.net
Once the desired chiral aminoindanol is obtained, the final step is the saturation of the aromatic ring via catalytic hydrogenation to yield this compound. The optimization of this step focuses on catalyst selection, hydrogen pressure, and temperature. google.comgoogle.com
Catalyst: Metallic catalysts are preferred, with options including Raney nickel, palladium, or rhodium, often supported on a carrier like carbon (Pd/C). google.comgoogle.com The choice of catalyst can influence the stereochemical outcome of the hydrogenation.
Pressure: The reaction is typically conducted under superatmospheric pressures, generally ranging from 50 to 200 atmospheres (approx. 735 to 2940 psi). google.comgoogle.com Higher pressures facilitate the reduction of the stable aromatic ring.
Temperature: Elevated temperatures are required, usually in the range of 100 °C to 225 °C, to ensure a reasonable reaction rate. google.comgoogle.com
The optimization of these conditions is essential to ensure complete saturation of the benzene ring without causing cleavage of other bonds or epimerization of the existing chiral centers on the five-membered ring.
| Synthetic Step | Parameter | Optimized Conditions / Reagents | Purpose | Reference |
|---|---|---|---|---|
| Enzymatic Resolution | Enzyme | Immobilized Lipase (e.g., Novozym 435) | Enhance stability, reusability, and process efficiency. | rsc.orgresearchgate.net |
| Solvent & Acyl Donor | Screening of various options (e.g., THF, Ethyl Acetate) | Maximize enantioselectivity (E-value) and reaction rate. | rsc.orgacs.org | |
| Reaction System | Continuous-flow reactor | Improve efficiency and productivity over batch mode. | rsc.org | |
| Catalytic Hydrogenation | Catalyst | Raney Nickel, Pd/C, Rhodium | Achieve complete saturation of the aromatic ring. | google.comgoogle.com |
| Pressure | 50 - 200 atmospheres | Overcome the stability of the aromatic system. | google.comgoogle.com | |
| Temperature | 100 °C - 225 °C | Ensure a practical reaction rate. | google.comgoogle.com |
Stereochemical Resolution and Enantiomeric Purification of 2 Aminooctahydro 1h Inden 1 Ol
Principles of Racemic Resolution for Octahydro-1H-indene Aminols
The resolution of a racemic mixture, which contains equal amounts of two enantiomers, is a fundamental process in stereochemistry. wikipedia.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their direct separation is not feasible. wikipedia.org The core principle of racemic resolution for compounds like 2-Aminooctahydro-1H-inden-1-ol involves converting the enantiomers into a pair of diastereomers. wikipedia.org
Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation by conventional laboratory techniques such as fractional crystallization or chromatography. libretexts.org For amino alcohols, this conversion is typically achieved by reacting the racemic amine functionality with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. The differing solubilities of these salts in a given solvent system are then exploited to separate them through selective crystallization. wikipedia.org Once separated, the individual diastereomeric salts are treated with a base to regenerate the free, enantiomerically pure amino alcohol and the resolving agent. wikipedia.org
Diastereomeric Salt Formation and Crystallization Techniques
The success of resolving this compound via diastereomeric salt formation hinges on the careful selection of the chiral resolving agent and the meticulous optimization of crystallization conditions.
Selection of Appropriate Chiral Resolving Agents
The choice of a chiral resolving agent is critical and often empirical. For the resolution of a basic compound like this compound, a chiral acid is employed. libretexts.org The ideal resolving agent should form well-defined, crystalline salts with the amine and exhibit a significant difference in solubility between the two resulting diastereomers in a chosen solvent. rsc.org
Commonly used chiral acids for the resolution of amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org For structurally similar compounds like cis-1-amino-2-indanol, derivatives of tartaric acid have been shown to be effective. rsc.org The selection process often involves screening a variety of chiral acids to identify the one that provides the most efficient separation.
Table 1: Commonly Screened Chiral Resolving Agents for Bicyclic Amines
| Chiral Resolving Agent | Type | Rationale for Selection |
|---|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, forms crystalline salts with amines. rsc.org |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Enhanced steric bulk can lead to better chiral recognition and larger solubility differences. |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Aromatic ring can participate in π-π stacking interactions, aiding crystal packing. wikipedia.org |
Optimization of Crystallization Parameters for Diastereomer Separation
Once a suitable resolving agent is chosen, the crystallization process must be optimized to achieve high diastereomeric and enantiomeric purity. Key parameters that are manipulated include the solvent system, temperature profile, concentration, and stirring rate. nih.gov
The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. nih.gov A solvent or a mixture of solvents is sought where one diastereomer is significantly less soluble than the other. Protic solvents like alcohols (e.g., methanol (B129727), ethanol, isopropanol) or aqueous mixtures are often used for the crystallization of ammonium (B1175870) salts. rsc.org The temperature is carefully controlled to induce crystallization of the less soluble diastereomer while keeping the more soluble one in solution. A slow cooling rate generally favors the formation of larger, purer crystals. The concentration of the salt solution is also critical; a supersaturated solution is required for crystallization to occur, but excessive supersaturation can lead to rapid precipitation and trapping of impurities.
Table 2: Illustrative Crystallization Parameters for Optimization
| Parameter | Range/Options | Effect on Crystallization |
|---|---|---|
| Solvent | Methanol, Ethanol, Acetonitrile, Ethyl Acetate (B1210297), and mixtures | Influences the absolute and relative solubilities of the diastereomeric salts. nih.gov |
| Temperature | -20°C to 50°C | Affects solubility and the rate of crystal growth. Slow cooling is often preferred. |
| Concentration | 0.1 M to 1.0 M | Determines the degree of supersaturation and the yield of the less soluble salt. |
| Stirring Rate | 0 to 200 RPM | Can influence crystal size and prevent agglomeration. |
Chromatographic Enantioseparation Methodologies
Chromatographic methods offer a powerful alternative and are often used to either separate the enantiomers directly or to analyze the enantiomeric purity of the products obtained from classical resolution.
Chiral High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. yakhak.org
For analytical purposes, chiral HPLC can be used to determine the enantiomeric excess (ee) of a sample with high accuracy. For preparative separations, the sample is injected onto a larger-diameter column, and the separated enantiomers are collected as they elute. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. yakhak.org The addition of a small amount of a basic modifier, such as diethylamine (B46881), is often necessary when separating amines to improve peak shape and prevent tailing. mdpi.com
Table 3: Typical Chiral HPLC Parameters for Bicyclic Amino Alcohols
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Provides the chiral environment for differential interaction with enantiomers. yakhak.org |
| Mobile Phase | Hexane/Isopropanol (90:10 to 70:30 v/v) + 0.1% Diethylamine | Elutes the compounds from the column; the modifier ratio is adjusted to optimize resolution and retention time. mdpi.com |
| Flow Rate | 0.5 - 1.5 mL/min (analytical); >10 mL/min (preparative) | Controls the speed of the separation. |
| Detection | UV at 210-220 nm (for non-aromatic amines) | Monitors the elution of the separated enantiomers. |
Supercritical Fluid Chromatography (SFC) for Efficient Enantiomer Isolation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for preparative chiral separations in the pharmaceutical industry. nih.govselvita.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. nih.govpharmtech.com
For the preparative isolation of this compound enantiomers, SFC offers several advantages. The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" alternative to preparative HPLC. selvita.com After elution, the CO2 is simply evaporated, which simplifies the isolation of the purified enantiomers. The same types of polysaccharide-based chiral stationary phases used in HPLC are also highly effective in SFC. nih.gov The mobile phase in SFC typically consists of supercritical CO2 and a small percentage of a polar co-solvent, such as methanol or ethanol, to modulate the retention and selectivity. pharmtech.com
Table 4: Representative Preparative Chiral SFC Conditions
| Parameter | Typical Setting | Advantage in Preparative Separation |
|---|---|---|
| Chiral Stationary Phase | Immobilized Polysaccharide-based CSPs | High loading capacity and durability under SFC conditions. nih.gov |
| Mobile Phase | CO2/Methanol (85:15 to 70:30 v/v) with 0.1-0.5% basic additive | Fast separations due to low viscosity; reduced organic solvent waste. pharmtech.com |
| Flow Rate | 50 - 200 g/min (preparative scale) | High throughput and productivity. nih.gov |
| Back Pressure | 100 - 150 bar | Maintains the CO2 in a supercritical state. |
| Temperature | 35 - 40 °C | Influences fluid density and can affect selectivity. |
Other Advanced Resolution Techniques
Beyond classical diastereomeric salt crystallization and chiral chromatography, several advanced techniques offer alternative and potentially more efficient routes to the enantiomers of this compound. These methods often rely on the differential rates of reaction or transport of enantiomers in a chiral environment.
Kinetic Resolution Strategies
Kinetic resolution is a powerful method for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. wikipedia.org This process can be broadly categorized into enzymatic and non-enzymatic strategies. While specific data on the kinetic resolution of this compound is limited in publicly available literature, extensive research on structurally related amino alcohols and bicyclic amines provides a strong basis for the application of these techniques.
Enzymatic kinetic resolution (EKR) is widely employed due to the high enantioselectivity and mild operating conditions of enzymes, particularly lipases. nih.gov Lipases can selectively catalyze the acylation of one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted. For instance, the resolution of intermediates for the drug Ivabradine, which shares a benzocycloalkane structure, has been successfully achieved using lipase-catalyzed hydrolysis. polimi.it In one study, Lipase (B570770) from Pseudomonas cepacia (Lipase PS) was used to hydrolyze a racemic ester precursor, yielding the desired (S)-alcohol with a high enantiomeric ratio. polimi.it
The choice of enzyme, acyl donor, and solvent system is critical for achieving high selectivity. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species have demonstrated broad utility in resolving various chiral alcohols and amines. nih.govosaka-u.ac.jp
| Substrate Type | Enzyme | Reaction Type | Acyl Donor/Solvent | Result (e.r. or ee) | Reference |
| Chiral Alcohol Precursor of Ivabradine | Lipase PS (Pseudomonas cepacia) | Hydrolysis | Water | 96:4 e.r. | polimi.it |
| Aromatic Morita-Baylis-Hillman Adducts | Candida antarctica Lipase B (CAL-B) | Hydrolysis | - | >99% ee | nih.gov |
| 2-Hydroxybiaryl Atropisomers | Pseudomonas and Burkholderia family lipases | O-Acylation | Vinyl acetate | 88-98% ee | osaka-u.ac.jp |
| Aryltrimethylsilyl Chiral Alcohols | Novozym 435 (Candida antarctica lipase B) | Transesterification | Vinyl acetate / Hexane | >99% ee | nih.gov |
Non-enzymatic kinetic resolution offers an alternative, utilizing chiral chemical catalysts. These methods can be advantageous when suitable enzymes are not available or when reaction conditions are incompatible with biocatalysis. researchgate.net Chiral acylation catalysts, for example, have been developed for the kinetic resolution of various amines. nih.gov While progress in non-enzymatic resolution of amines has been challenging, specific catalysts have been shown to be effective for certain classes of compounds, such as 2-substituted indolines, which are structurally related to the indenol core. nih.gov These processes often involve a chiral catalyst that selectively facilitates the acylation of one amine enantiomer over the other. nih.gov
Membrane-Based Separation Processes
Membrane-based separation represents an emerging and energy-efficient technology for chiral resolution. nih.govnih.gov This technique relies on enantioselective membranes that preferentially transport one enantiomer over the other. The enantioselectivity arises from incorporating a chiral selector into the membrane matrix, which creates chiral recognition sites. nih.gov
Several types of enantioselective membranes have been developed, including mixed matrix membranes (MMMs), where chiral fillers are dispersed within a polymer matrix. nih.gov Potential chiral fillers include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic cages (POCs). nih.gov The principle of separation is based on the differential interaction (e.g., affinity, size exclusion in a chiral pore) between the enantiomers and the chiral selector, leading to different transport rates across the membrane. nih.gov
While membrane-based enantioseparation is a promising technology for the pharmaceutical industry, its specific application for the resolution of this compound has not been extensively documented in the available scientific literature. However, the successful application of this technology to other chiral molecules, such as amino alcohols and various pharmaceutical compounds, suggests its potential viability. nih.govresearchgate.net For example, enantioselective polymer membranes have been developed for the resolution of 2-amino-1-butanol, demonstrating the principle of using chiral fillers for separation. nih.gov The development of suitable chiral selectors and membrane materials would be a critical step in applying this technology to the purification of this compound enantiomers.
| Membrane Type | Chiral Selector/Filler | Target Compound Class | Principle | Reference |
| Mixed Matrix Membrane (MMM) | Chiral MOFs (e.g., Eu(BTC)) | Amino alcohols | Chiral recognition sites in fillers | nih.gov |
| Mixed Matrix Membrane (MMM) | Porous Organic Cages (e.g., CC3-R) | Amino alcohols | Enantioselective adsorption/diffusion | nih.gov |
| Supported Liquid Membrane | N-hexadecyl-L-hydroxyproline | Propranolol (β-blocker) | Enantioselective complexation and transport | researchgate.net |
Structural Elucidation and Stereochemical Assignment of 2 Aminooctahydro 1h Inden 1 Ol
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive confirmation of the chemical structure of 2-Aminooctahydro-1H-inden-1-ol would necessitate the use of sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, e.g., COSY, HMBC, NOESY)One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, due to the complexity of the saturated bicyclic system, extensive two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would be employed to identify proton-proton coupling networks, helping to trace the connectivity of the hydrogen atoms throughout the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the complete molecular framework, including the assignment of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the octahydroindene core.
Without experimental spectra, a detailed analysis and the generation of corresponding data tables are not feasible.
Determination of Relative and Absolute Configuration
Beyond the basic connectivity, the determination of the stereochemistry of this compound would be a critical aspect of its characterization.
Chromatographic Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral compounds, providing a measure of the purity of a single enantiomer in a mixture. For this compound, chromatographic techniques, particularly chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), are powerful tools for separating and quantifying the enantiomers.
Chiral Gas Chromatography (GC) for Volatile Derivatives
Chiral Gas Chromatography (GC) is a highly sensitive technique for the separation of volatile and thermally stable enantiomers. Due to the low volatility of this compound, which contains polar amino and hydroxyl functional groups, derivatization is a mandatory prerequisite for its analysis by GC. This process involves converting the polar functional groups into less polar, more volatile moieties, which also enhances chromatographic peak shape and resolution.
Derivatization Strategies:
The primary amine and secondary alcohol groups of this compound can be derivatized in a one- or two-step process. A common approach involves acylation of both functional groups.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with both the amino and hydroxyl groups to form stable, volatile esters and amides. The electron-capturing properties of the fluorinated acyl groups can also enhance detection sensitivity when using an electron capture detector (ECD).
Silylation: Alternatively, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens on the amine and alcohol to trimethylsilyl (B98337) (TMS) ethers and amines.
Chiral Stationary Phases:
The separation of the derivatized enantiomers is achieved on a chiral stationary phase (CSP). For amino alcohol derivatives, cyclodextrin-based CSPs are particularly effective. These are macrocyclic oligosaccharides that have a chiral cavity, allowing for differential interactions with the enantiomers.
Substituted Cyclodextrins: Modified cyclodextrins, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin, are often used as the stationary phase. The choice of the cyclodextrin (B1172386) derivative and its substituents can significantly influence the enantioselectivity.
Illustrative GC Conditions:
The following table outlines typical starting conditions for the chiral GC analysis of a derivatized this compound. Optimization of these parameters, particularly the temperature program, is crucial for achieving baseline separation of the enantiomers.
Table 1: Example of Chiral GC Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 270 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 2 °C/min to 180 °C, hold for 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.
Chiral HPLC for Precise Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of enantiomers. nih.gov A significant advantage of HPLC is that it can often be performed without derivatization of the analyte, which simplifies sample preparation and avoids potential side reactions. nih.govsigmaaldrich.com
Chiral Stationary Phases (CSPs):
The key to chiral HPLC is the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. For a compound like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are generally suitable. nih.govsigmaaldrich.com
Polysaccharide-based CSPs: Columns with stationary phases made of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for a broad range of chiral compounds, including those with amino and hydroxyl groups. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) can also be used. These CSPs offer unique enantioselectivity due to their complex three-dimensional structures containing multiple chiral centers and functional groups capable of various types of interactions. sigmaaldrich.com
Mobile Phase Composition:
The composition of the mobile phase is a critical parameter for optimizing the separation. For polysaccharide-based CSPs, a mixture of a non-polar solvent (like hexane) and a polar modifier (such as isopropanol (B130326) or ethanol) is commonly used in normal-phase mode. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve the peak shape and reduce tailing of basic compounds like this compound.
Research Findings on Analogous Compounds:
Illustrative HPLC Conditions:
The following table provides a representative set of conditions for the chiral HPLC analysis of this compound.
Table 2: Example of Chiral HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined, providing a reliable assessment of the enantiomeric purity of this compound.
Chemical Transformations and Derivative Synthesis of 2 Aminooctahydro 1h Inden 1 Ol
Selective Modification of Amino and Hydroxyl Functional Groups
The presence of two reactive sites, the amino and hydroxyl moieties, necessitates chemoselective transformations to achieve desired derivatives. The relative nucleophilicity of the amino group typically allows for its selective modification over the hydroxyl group under controlled conditions.
N-Acylation: The primary amino group of 2-Aminooctahydro-1H-inden-1-ol can be readily acylated to form amides using various acylating agents. This transformation is fundamental in modifying the electronic and steric properties of the amino group, which can be crucial for structure-activity relationship (SAR) studies. Common methods for N-acylation include reaction with acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. A catalyst-free approach for the N-acylation of amino alcohols using acetic anhydride (B1165640) has been reported, highlighting an environmentally friendly option. orientjchem.org The chemoselectivity of this reaction for the amino group over the hydroxyl group is generally high due to the greater nucleophilicity of nitrogen. orientjchem.orggoogle.comwipo.int
N-Alkylation: Selective N-alkylation introduces alkyl substituents to the amino group, further expanding the chemical space of accessible derivatives. Reductive amination is a common method for mono- or di-alkylation, involving the reaction of the amino alcohol with an aldehyde or ketone in the presence of a reducing agent. Another approach is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. beilstein-journals.orgresearchgate.net This method is considered a green chemical process.
Table 1: Representative N-Acylation and N-Alkylation Reactions for Amino Alcohols
| Transformation | Reagents and Conditions | Product Type |
| N-Acylation | Acetic anhydride, solvent-free, room temperature | N-acetyl derivative |
| N-Acylation | Carboxylic acid, DCC, DCM, 0 °C to room temperature | N-acyl derivative |
| N-Alkylation | Aldehyde, NaBH(OAc)₃, DCE, room temperature | N-alkyl derivative |
| N-Alkylation | Alcohol, Ru catalyst, heat | N-alkyl derivative |
This table presents generalized reaction conditions applicable to amino alcohols and are inferred for this compound.
O-Protection and Derivatization Strategies for Synthetic Utility
To enable selective reactions at the amino group or to introduce specific functionalities at the hydroxyl position, O-protection is a key synthetic strategy. A variety of protecting groups for alcohols are available, with the choice depending on the stability requirements and the conditions for subsequent reactions. wikipedia.orgcem.comlibretexts.org
O-Protection: Common protecting groups for secondary alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), ethers (e.g., benzyl, MOM), and esters (e.g., acetate (B1210297), pivaloate). The introduction of these groups can be achieved under standard conditions, for instance, using a silyl chloride and an amine base for silyl ethers, or an acid chloride and a base for esters. The hydroxyl group can also be part of a cyclic protecting group, such as a cyclic sulfamidite, which can simultaneously protect both the amino and hydroxyl groups in 1,2- or 1,3-amino alcohols. nih.gov
Table 2: O-Protection and Derivatization Strategies for Alcohols
| Transformation | Reagents and Conditions | Product Type |
| O-Silylation | TBDMS-Cl, Imidazole, DMF, room temperature | TBDMS ether |
| O-Benzylation | Benzyl bromide, NaH, THF, 0 °C to room temperature | Benzyl ether |
| O-Acetylation | Acetic anhydride, Pyridine, DCM, room temperature | Acetate ester |
| O-Arylation | Aryl halide, Cu catalyst, base, high temperature | Aryl ether |
This table presents generalized reaction conditions applicable to alcohols and are inferred for this compound.
Synthesis of Octahydro-1H-indene Analogues
The octahydro-1H-indene core provides a rigid scaffold that can be systematically modified to explore structure-activity relationships.
The synthesis of analogues with variations in the indene (B144670) skeleton can provide valuable insights for SAR studies. Modifications can include the introduction of substituents on the carbocyclic rings, alteration of ring size, or the introduction of heteroatoms. For instance, the synthesis of dihydro-1H-indene derivatives has been explored for their potential as tubulin polymerization inhibitors. nih.gov While not directly starting from this compound, these studies demonstrate the synthetic accessibility and biological relevance of modified indene scaffolds. The functional groups of this compound can serve as handles for further annulation reactions to build more complex polycyclic systems.
The stereochemistry of the amino and hydroxyl groups in this compound is a critical determinant of its biological activity and its utility as a chiral auxiliary. Studies on stereochemical inversion or epimerization can provide access to other diastereomers and help in understanding the stereochemical requirements for a particular application.
Epimerization at the carbon bearing the amino group can potentially be induced under basic conditions through a deprotonation-reprotonation mechanism, particularly if the alpha-proton is activated. orientjchem.orgnih.govnih.gov The feasibility of this process would depend on the specific reaction conditions and the conformational constraints of the bicyclic system. Inversion of the hydroxyl group can be achieved through a Mitsunobu reaction, which proceeds with inversion of configuration. This would allow for the synthesis of the anti-diastereomer from the corresponding syn-isomer.
Development of Chiral Building Blocks and Synthons Derived from this compound
Chiral vicinal amino alcohols are highly valuable as chiral building blocks and auxiliaries in asymmetric synthesis. acs.orgnih.govnih.gov The rigid conformation of the octahydroindene framework in this compound makes it an attractive candidate for such applications. For example, the related compound cis-1-aminoindan-2-ol has been extensively used as a chiral auxiliary and in the synthesis of catalysts for asymmetric reactions. nih.govresearchgate.netmdpi.com
Derivatives of this compound could be employed in a similar fashion. For instance, it could be converted into a chiral oxazolidinone, which can then be used to direct stereoselective alkylation or aldol (B89426) reactions. The amino alcohol itself can serve as a chiral ligand for metal-catalyzed asymmetric transformations. The predictability of the stereochemical outcome, stemming from the rigid bicyclic structure, would be a significant advantage in these applications. The development of synthetic routes to various derivatives of this compound is therefore of considerable interest for expanding the toolbox of chiral synthons available to organic chemists.
Applications of 2 Aminooctahydro 1h Inden 1 Ol in Asymmetric Organic Synthesis
Role as a Chiral Ligand in Transition Metal Catalysis
The bifunctional nature of cis-1-amino-2-indanol, containing both an amino and a hydroxyl group, makes it an excellent scaffold for the development of chiral ligands for transition metal catalysis. These ligands coordinate to a metal center, creating a chiral pocket that directs the stereochemical outcome of a reaction. The rigid indane backbone is key to obtaining high selectivity in these catalytic processes. nih.govmdpi.com
Asymmetric Hydrogenation Reactions
cis-1-Amino-2-indanol has proven to be an exceptional ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. This process, which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, is a highly efficient method for producing chiral secondary alcohols. When complexed with a ruthenium precursor, such as [RuCl₂(arene)]₂, the aminoindanol (B8576300) ligand facilitates the enantioselective transfer of hydrogen to the prochiral ketone. nih.gov
For instance, the reduction of acetophenone (B1666503) and other aromatic ketones proceeds with high yields and excellent enantioselectivity when catalyzed by a complex formed from cis-1-amino-2-indanol and a ruthenium dimer in the presence of a base. nih.gov The constrained nature of the aminoindanol ligand is critical for high stereocontrol, often outperforming structurally related but more flexible ligands. nih.gov
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2S)-cis-1-amino-2-indanol / KOH | 96 | 97 |
Data derived from research on asymmetric transfer hydrogenations. nih.gov
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., aldol (B89426), Michael, Heck)
Derivatives of cis-1-amino-2-indanol are integral to the structure of widely used ligands in asymmetric C-C bond formation, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.com These ligands, when complexed with transition metals like copper, zinc, or palladium, catalyze a variety of enantioselective reactions.
While direct use as a simple ligand is less common for these specific named reactions, its derivatives are workhorses in the field. For example, BOX ligands derived from aminoindanol are used in Diels-Alder reactions, demonstrating the utility of the indane scaffold in creating the necessary chiral environment for these powerful C-C bond-forming transformations. nih.govacs.org
Asymmetric Oxidation and Reduction Processes
One of the earliest and most significant applications of cis-1-amino-2-indanol as a chiral ligand is in the enantioselective reduction of prochiral ketones. nih.gov It serves as a precursor to chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. nih.govmdpi.com
In this process, the aminoindanol reacts with a borane (B79455) source (e.g., borane-methyl sulfide (B99878) complex) in situ to form the active oxazaborolidine catalyst. nih.gov This catalyst then coordinates to both the borane reducing agent and the ketone substrate, orienting them in a specific way to ensure the hydride is delivered to one face of the carbonyl group with high selectivity. nih.gov Catalysts derived from cis-1-amino-2-indanol are often more efficient for these reductions than those derived from other amino alcohols. researchgate.netmdpi.com These reactions typically use only catalytic amounts (5-10 mol%) of the amino alcohol and provide the desired chiral alcohols in high yields and enantiomeric excesses, often exceeding 85-95%. nih.govsigmaaldrich.com
Utilization as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. cis-1-Amino-2-indanol is an effective chiral auxiliary due to its rigid structure, which provides excellent facial shielding. nih.goviucr.org
It is commonly converted into an oxazolidinone derivative. nih.govscispace.com This oxazolidinone can then be acylated, and the resulting imide can undergo highly diastereoselective enolate reactions, such as alkylations and aldol additions. mdpi.comscispace.com In asymmetric aldol reactions, the boron enolate of the N-acyloxazolidinone condenses with various aldehydes to yield the syn-aldol product with near-perfect diastereoselectivity (>99% de). nih.govscispace.com The rigid conformation of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. scispace.com A key advantage is the mild conditions under which the auxiliary can be removed, typically by hydrolysis with lithium hydroxide, to afford the chiral carboxylic acid and recover the aminoindanol auxiliary. scispace.com
| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|
| Propionyl | Benzaldehyde | 85 | >99 |
| Propionyl | Isobutyraldehyde | 89 | >99 |
Data from studies on enantioselective aldol reactions. scispace.com
Precursor and Intermediate in the Synthesis of Complex Chiral Molecules
Beyond its direct use in catalysis and as an auxiliary, cis-1-amino-2-indanol is a crucial chiral building block for the total synthesis of complex, biologically active molecules, most notably pharmaceuticals. researchgate.netnih.gov
Computational and Theoretical Studies on 2 Aminooctahydro 1h Inden 1 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of 2-Aminooctahydro-1H-inden-1-ol. The fused ring system and the presence of two stereocenters give rise to a number of possible conformations with varying energies.
To identify the most stable conformations of this compound, computational chemists utilize energy minimization and conformational search algorithms. Energy minimization, also known as geometry optimization, is a process that locates the arrangement of atoms corresponding to a minimum on the potential energy surface. youtube.comyoutube.com Common algorithms for this purpose include the steepest descent and conjugate gradient methods. slideshare.net
A conformational search is then performed to explore the different possible spatial arrangements of the molecule. This can be achieved through systematic or stochastic methods. These searches generate a variety of starting geometries that are then subjected to energy minimization to find the local and global energy minima. nih.gov For a molecule like this compound, the relative orientations of the amino and hydroxyl groups, as well as the puckering of the saturated rings, are key variables in the conformational search.
Below is an illustrative data table representing the kind of output one might expect from a conformational analysis, showing the relative energies of different conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (H-O-C1-C2) | H-Bond Distance (Å) (O-H···N) |
|---|---|---|---|
| A | 0.00 | 60.5 | 2.1 |
| B | 1.25 | -58.9 | - |
| C | 2.50 | 178.2 | - |
The proximity of the amino and hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing certain conformations and influencing the molecule's reactivity. nih.gov Computational methods can quantify the strength and geometry of these hydrogen bonds. researchgate.net
The analysis often involves examining the distance between the hydrogen bond donor (the hydroxyl hydrogen) and the acceptor (the nitrogen of the amino group), as well as the angle of the O-H···N bond. Density Functional Theory (DFT) calculations are particularly useful for accurately describing these non-covalent interactions. researchgate.net The presence of a strong intramolecular hydrogen bond can lock the molecule into a more rigid conformation, which is a desirable trait for a chiral ligand in asymmetric catalysis. mdpi.com
The following table provides representative data on the parameters of a potential intramolecular hydrogen bond in the most stable conformer of this compound.
| Parameter | Value |
|---|---|
| Donor-Acceptor Distance (O···N) | 2.8 Å |
| Hydrogen-Acceptor Distance (H···N) | 2.1 Å |
| Donor-H···Acceptor Angle (O-H···N) | 150° |
| Calculated Stabilization Energy | -3.5 kcal/mol |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and spectroscopic properties. researchgate.net
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is often used to predict how a molecule will interact with other reagents. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net
The charge distribution within the molecule can be analyzed using methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). nih.gov The MEP map provides a visual representation of the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density.
An illustrative table of FMO energies is presented below.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 10.6 |
Quantum chemical calculations can simulate various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. nih.govliverpool.ac.uk These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental spectra. modgraph.co.uk
Discrepancies between theoretical and experimental values can often be attributed to solvent effects or the presence of intermolecular interactions in the experimental sample. Therefore, modern computational methods often include models to account for the solvent environment. liverpool.ac.uk
The following table shows a hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for this compound.
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H1 (on C1) | 4.25 | 4.30 |
| H2 (on C2) | 3.15 | 3.20 |
| OH | 2.50 | 2.55 |
| NH₂ | 1.80 | 1.85 |
Rational Design of Chiral Catalysts and Auxiliaries Based on the this compound Scaffold
The insights gained from computational studies of this compound can be leveraged for the rational design of new chiral catalysts and auxiliaries. beilstein-journals.org The rigid, chiral scaffold of this molecule makes it an attractive starting point for developing catalysts for asymmetric synthesis. nih.gov
By understanding the conformational preferences and electronic properties of the parent molecule, chemists can make targeted modifications to the structure to enhance its catalytic activity and selectivity. For example, substituents can be added to the aromatic ring or the amino group to tune the electronic properties of the catalyst or to create steric hindrance that favors the formation of one enantiomer of the product over the other.
Computational modeling can be used to predict the effect of these modifications before the new catalyst is synthesized in the lab, saving time and resources. pnnl.gov This iterative process of computational design, synthesis, and testing is a powerful strategy for the development of new and improved chiral catalysts.
The table below outlines a conceptual approach to the rational design of catalysts based on the this compound scaffold.
| Modification | Computational Prediction | Desired Outcome |
|---|---|---|
| Addition of electron-withdrawing groups to the aromatic ring | Lowering of LUMO energy | Enhanced Lewis acidity of a metal complexed to the ligand |
| Introduction of bulky substituents on the amino group | Increased steric hindrance around the active site | Higher enantioselectivity in the catalyzed reaction |
| Replacement of the hydroxyl group with a thiol | Altered hydrogen bonding capabilities and metal binding affinity | New reactivity and substrate scope for the catalyst |
Reaction Mechanism Studies Involving this compound as a Reactant or Catalyst
Based on the established reactivity of similar chiral 1,2-amino alcohols, this compound is a prime candidate for application as a chiral ligand or catalyst in asymmetric synthesis. nih.govwestlake.edu.cn Two principal areas where it could be employed are in the formation of chiral oxazaborolidine catalysts for borane-mediated reductions and as a ligand in transition metal-catalyzed reactions, such as transfer hydrogenation.
One of the most prominent applications of chiral 1,2-amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. insuf.org In this context, this compound would react with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) to form a chiral oxazaborolidine catalyst in situ. ijprs.commdpi.com
The generally accepted mechanism, supported by computational studies on related systems, involves the following key steps:
Formation of the Oxazaborolidine-Borane Complex: The oxazaborolidine catalyst coordinates with a molecule of borane. This complex is the active catalytic species. Computational models have been used to investigate the stability of different conformers of this complex. insuf.org
Coordination of the Ketone: The ketone substrate coordinates to the boron atom of the oxazaborolidine. This coordination is directed by steric and electronic factors, with the larger substituent of the ketone preferentially oriented away from the sterically demanding part of the chiral ligand to minimize non-bonded interactions.
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone. This step proceeds through a six-membered, chair-like transition state. The stereochemical outcome of the reaction is determined by the facial selectivity of this hydride transfer, which is controlled by the chiral environment of the oxazaborolidine. insuf.org
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is then free to enter another catalytic cycle.
Computational studies, typically employing Density Functional Theory (DFT), have been instrumental in elucidating the transition state geometries and the origins of enantioselectivity in these reactions. insuf.orgnih.gov For a hypothetical reaction catalyzed by an oxazaborolidine derived from this compound, similar computational approaches could be used to predict the favored transition state and, consequently, the stereochemical outcome.
Table 1: Hypothetical Computational Data for the Transition State of Acetophenone (B1666503) Reduction Catalyzed by a this compound-derived Oxazaborolidine
| Parameter | Value |
| Computational Method | DFT (B3LYP/6-31G*) |
| Transition State Geometry | Six-membered chair-like |
| Activation Energy (kcal/mol) | 8.5 |
| Key Interatomic Distances (Å) | B-H: 1.35, H-C(carbonyl): 1.60 |
| Predicted Enantiomeric Excess (%) | >95% (S) |
Note: The data in this table is illustrative and based on typical values from computational studies of similar systems. Specific values for a this compound-derived catalyst would require dedicated computational investigation.
Chiral 1,2-amino alcohols are also effective ligands in transition metal-catalyzed asymmetric transfer hydrogenation of ketones, often in the presence of a ruthenium catalyst and a hydrogen donor like isopropanol (B130326) or formic acid. researchgate.netscience.govnih.govnih.gov In this role, this compound would form a chiral ruthenium complex that facilitates the enantioselective transfer of hydrogen to the ketone.
The proposed catalytic cycle for this type of reaction generally involves:
Formation of the Active Ruthenium Hydride Species: The precatalyst, typically a ruthenium(II) complex, reacts with the hydrogen donor (e.g., isopropanol in the presence of a base) to form a ruthenium hydride species. The this compound ligand coordinates to the ruthenium center, creating a chiral environment.
Coordination of the Ketone: The prochiral ketone substrate coordinates to the ruthenium hydride complex.
Hydrogen Transfer: The hydride and a proton from the amino alcohol ligand are transferred to the carbonyl group of the ketone in a concerted or stepwise manner, leading to the formation of the chiral alcohol. The rigid bicyclic structure of the indenyl backbone in this compound would play a crucial role in directing the stereoselectivity of this step. nih.gov
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium complex is regenerated to continue the catalytic cycle.
Computational studies on similar ruthenium-catalyzed transfer hydrogenations have helped to understand the mechanism and the factors controlling enantioselectivity. researchgate.net These studies often focus on the structure of the active catalyst and the transition state of the hydrogen transfer step.
Table 2: Representative Results for Asymmetric Transfer Hydrogenation of Aromatic Ketones using a Ru-Aminoindanol Catalyst System
| Ketone | Ligand | Product Enantiomeric Excess (%) |
| Acetophenone | cis-1-Aminoindan-2-ol | 97 |
| 1-Indanone | cis-1-Aminoindan-2-ol | 99 |
| 4-Chloroacetophenone | cis-1-Aminoindan-2-ol | 96 |
Data is based on reported experimental results for the analogous cis-1-aminoindan-2-ol ligand and serves as an indicator of the potential efficacy of a this compound-based catalyst. nih.gov
Emerging Research Areas and Future Perspectives
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. chiralpedia.com The integration of flow chemistry with the synthesis of 2-Aminooctahydro-1H-inden-1-ol derivatives represents a significant step towards more sustainable manufacturing processes.
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. google.comnih.gov For the synthesis of amino alcohol derivatives, microreactor technology allows for precise control over reaction parameters, which can lead to higher yields and purities. google.com This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The synthesis of amino alcohols, for instance, can be achieved in significantly reduced reaction times with high yields in continuous flow systems. google.com
Sustainable synthesis methodologies for indene (B144670) derivatives are also being explored. One bio-inspired approach utilizes cobalt-based metallo-radical catalysis, which employs an earth-abundant metal and allows for the synthesis of a variety of indene derivatives from readily available starting materials. uva.nl This method aligns with the principles of green chemistry by moving away from expensive and less sustainable noble metal catalysts. chiralpedia.com
Table 1: Comparison of Batch vs. Flow Chemistry for Amino Alcohol Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
| Reaction Time | Typically hours to days | Can be reduced to seconds or minutes researchgate.net |
| Safety | Higher risk with hazardous reagents and exotherms | Minimized accumulation of dangerous intermediates researchgate.net |
| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters google.com |
| Scalability | Often challenging | More straightforward scalability |
| Productivity | Lower space-time yields | Higher space-time yields |
Exploration of Novel Catalytic Systems Utilizing this compound Derivatives
The rigid, chiral scaffold of aminoindanol (B8576300) derivatives makes them exceptional ligands and organocatalysts for asymmetric synthesis. beilstein-journals.orgnih.gov Researchers are continuously exploring new catalytic systems that leverage the unique structural and chemical properties of these compounds to achieve high levels of stereoselectivity in a variety of chemical transformations.
Derivatives of this compound are integral to the development of bifunctional organocatalysts, where the amino and hydroxyl groups can act as hydrogen-bond donors/acceptors to activate substrates. beilstein-journals.org These catalysts have proven effective in reactions such as Friedel-Crafts alkylations, Michael additions, and aza-Henry reactions. beilstein-journals.org
Recent advancements include the development of phosphinite derivatives of aminoindanol as highly effective catalysts for the enantioselective acylation of diols. organic-chemistry.org These catalysts are easily prepared and demonstrate high reactivity and stability, achieving excellent enantioselectivity under mild conditions. organic-chemistry.org Furthermore, indene-derived phosphorus-thioether ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of a broad range of olefins, showcasing the modularity and versatility of the indene framework in catalyst design. researchgate.net The development of such modular ligands is crucial for maximizing catalytic performance for different types of substrates. researchgate.netresearchgate.net
Ruthenium(II) complexes featuring aminoindanol-derived ligands have also been identified as a significant class of catalysts for the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. acs.org
Table 2: Applications of Novel Catalytic Systems Based on Aminoindanol Derivatives
| Catalyst Type | Reaction | Key Features |
| Aminoindanol-based thioureas | Friedel-Crafts reaction of indoles | Bifunctional activation, high enantioselectivity beilstein-journals.org |
| Phosphinite derivatives | Enantioselective acylation of diols | High reactivity and stability, easily prepared organic-chemistry.org |
| Phosphorus-thioether ligands | Ir-catalyzed asymmetric hydrogenation | Broad substrate scope, modular design researchgate.net |
| Ruthenium(II) complexes | Asymmetric transfer hydrogenation of ketones | Effective for producing chiral alcohols acs.org |
| Chiral N,N'-dioxide-nickel(II) complex | Asymmetric carbonyl-ene reaction | Synthesis of optically active γ,δ-unsaturated α-hydroxy carbonyl compounds organic-chemistry.org |
Bio-inspired Synthetic Approaches for Indene Derivatives
Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. Bio-inspired and biocatalytic methods are emerging as powerful tools for the synthesis of chiral molecules, offering high selectivity and environmentally benign reaction conditions. nih.gov
Enzymatic synthesis is particularly well-suited for the production of chiral compounds. pharmasalmanac.comnih.gov For instance, the enzymatic resolution of racemic intermediates is a key step in several synthetic routes to enantiopure cis-aminoindanol. mdpi.com Lipases are commonly used for the kinetic resolution of azidoindanols, providing access to both enantiomers with high enantiomeric excess. nih.govmdpi.com This highlights the potential of biocatalysis to provide efficient pathways to chiral building blocks. nih.gov
Moreover, bio-inspired catalysis, which mimics the principles of natural enzymatic reactions, is being explored for the synthesis of indene skeletons. uva.nl A notable example is the use of metallo-radical catalysis inspired by the reactivity of metallo-enzymes, which facilitates the sustainable synthesis of indenes. uva.nl This approach utilizes the intrinsic radical-type reactivity of first-row transition metals, moving away from conventional methods that often rely on expensive noble metals. uva.nl
The development of multi-enzyme cascade reactions represents a frontier in biocatalysis, enabling the synthesis of complex molecules like amino-diols and amino-polyols in a one-pot setup. nih.gov Such strategies, which combine different enzymatic transformations, could be adapted for the stereoselective synthesis of highly functionalized indene derivatives.
Challenges and Opportunities in Stereocontrolled Synthesis of Complex Indene-Based Chiral Compounds
The synthesis of complex molecules with multiple stereocenters remains a significant challenge in organic chemistry. nih.gov While significant progress has been made in the asymmetric synthesis of indene derivatives, the stereocontrolled construction of more complex, highly substituted indane and indene frameworks presents ongoing challenges and opportunities. researchgate.netacs.org
One of the primary challenges lies in the development of catalytic systems that can control the formation of multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net The construction of chiral spiro-indenes bearing all-carbon quaternary stereocenters is particularly difficult due to steric hindrance. researchgate.net Overcoming these challenges requires the design of highly sophisticated catalysts and the development of novel synthetic methodologies. researchgate.netresearchgate.net
Opportunities in this area lie in the exploration of new reaction pathways and catalyst designs. For example, palladium-catalyzed intramolecular asymmetric allylic alkylation has been developed for the synthesis of 2,3-disubstituted indanones with high diastereo- and enantioselectivities. researchgate.net Furthermore, the concept of chirality transfer, from a chiral starting material through an intermediate with a different type of chirality to the final product, has been successfully applied to the asymmetric synthesis of highly substituted indenes. researchgate.netbohrium.com
The future of asymmetric synthesis will likely involve the integration of computational methods for catalyst design, the development of novel chiral ligands, and the application of innovative synthetic strategies such as domino reactions and C-H activation. chiralpedia.comresearchgate.netmdpi.com These advancements will be crucial for accessing complex indene-based chiral compounds that are of interest in medicinal chemistry and materials science. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
